molecular formula C9H14N4O B7941758 4-Methoxy-6-(piperazin-1-yl)pyrimidine

4-Methoxy-6-(piperazin-1-yl)pyrimidine

Cat. No.: B7941758
M. Wt: 194.23 g/mol
InChI Key: FOINJVBLEDQGKC-UHFFFAOYSA-N
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Description

4-Methoxy-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position and a piperazine ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(piperazin-1-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyrimidine and piperazine.

    Nucleophilic Substitution: The 4-methoxypyrimidine undergoes nucleophilic substitution with piperazine under basic conditions to form the desired product. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxy-6-(piperazin-1-yl)pyrimidine or 4-formyl-6-(piperazin-1-yl)pyrimidine.

    Reduction: Formation of 4-methoxy-6-(piperazin-1-yl)tetrahydropyrimidine.

    Substitution: Formation of various N-substituted piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-(piperazin-1-yl)pyrimidine: Similar structure but with the methoxy group at the 2-position.

    4-Methoxy-6-(morpholin-1-yl)pyrimidine: Similar structure but with a morpholine ring instead of a piperazine ring.

Uniqueness

4-Methoxy-6-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a piperazine ring makes it a versatile building block for the synthesis of various bioactive molecules .

Properties

IUPAC Name

4-methoxy-6-piperazin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOINJVBLEDQGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879215-72-2
Record name 4-methoxy-6-(piperazin-1-yl)pyrimidine
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